6b-Hydroxy-11-deoxycortisol

Description

Contextualization as a Steroid Metabolite and Intermediate

6β-Hydroxy-11-deoxycortisol is recognized as a derivative of the endogenous steroid hormone 11-deoxycortisol (also known as cortodoxone (B1663625) or Reichstein's Substance S). wikipedia.orgnih.gov It is formed through a hydroxylation reaction, where a hydroxyl group (-OH) is introduced at the 6β position of the steroid's molecular structure. This transformation is a key step in the metabolic processing of its precursor, 11-deoxycortisol.

The addition of the 6β-hydroxyl group significantly increases the polarity of the steroid molecule. This change is a common feature of steroid metabolism, facilitating the inactivation and subsequent urinary excretion of the compound. nih.gov The formation of 6β-hydroxy metabolites is a well-established pathway for various steroids, including cortisol and androgens. researchgate.net In the case of 11-deoxycortisol, its conversion to 6β-Hydroxy-11-deoxycortisol represents a step in a metabolic clearance pathway rather than the formation of a more potent hormone.

Overview of its Position in Adrenal Steroid Biosynthetic Pathways

The principal pathway of glucocorticoid synthesis in the adrenal cortex involves a series of enzymatic conversions starting from cholesterol. A critical step in this cascade is the conversion of 11-deoxycortisol to cortisol, the primary active glucocorticoid in humans. wikipedia.orgwikipedia.org This reaction is catalyzed by the mitochondrial enzyme steroid 11β-hydroxylase (CYP11B1). wikipedia.orgnih.gov

Interactive Data Table: Key Enzymes in the Cortisol Synthesis Pathway

| Enzyme | Gene | Precursor | Product | Location in Pathway |

|---|---|---|---|---|

| 21-hydroxylase | CYP21A2 | 17-hydroxyprogesterone | 11-deoxycortisol | Precedes 11-deoxycortisol formation |

| 11β-hydroxylase | CYP11B1 | 11-deoxycortisol | Cortisol | Main pathway from 11-deoxycortisol |

6β-Hydroxy-11-deoxycortisol is not an intermediate in the main adrenal steroidogenic pathway that leads to cortisol. Instead, its formation represents a peripheral or secondary metabolic route. This pathway becomes particularly relevant in conditions where precursor steroids, such as 11-deoxycortisol, accumulate. For instance, in congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, the blockage of the main pathway leads to a buildup of 11-deoxycortisol. taylorandfrancis.comrupahealth.com This excess substrate can then be shunted into alternative metabolic pathways, including 6β-hydroxylation, leading to increased formation and excretion of metabolites like 6β-Hydroxy-11-deoxycortisol and its downstream products. researchgate.netjcrpe.org

Historical Perspective of its Discovery and Initial Characterization in Research

The history of 6β-Hydroxy-11-deoxycortisol is intrinsically linked to the discovery of its precursor. The parent compound, 11-deoxycortisol, was first isolated and described in 1938 by the Swiss chemist Tadeusz Reichstein, who named it "Substance S". wikipedia.orgoup.com For many years, research focused on the primary adrenal steroids and their roles in health and disease.

The specific identification and characterization of hydroxylated metabolites like 6β-Hydroxy-11-deoxycortisol occurred much later, driven by advancements in analytical chemistry techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). These technologies allowed for the separation and structural elucidation of minor steroid metabolites from complex biological samples.

Research published in the early 1990s detailed the chemical synthesis and characterization of various hydroxylated derivatives of 11-deoxycortisol. A 1992 paper by van der Hoeven and colleagues described the synthesis of the 6α- and 6β-hydroxylated derivatives of several corticosteroids, including 11-deoxycortisol. nih.gov Subsequent work, such as a 1994 study by Kraan et al., reported the synthesis and identification of A-ring reduced compounds derived from 6β-hydroxy-11-deoxycortisol, further expanding the knowledge of its metabolic fate. nih.gov These studies were crucial for creating reference standards, enabling researchers to identify these compounds in biological samples and investigate their significance in various physiological and pathological states, such as in the diagnosis of specific forms of congenital adrenal hyperplasia. researchgate.net

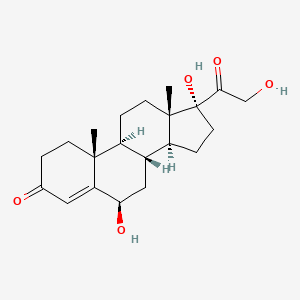

Structure

3D Structure

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17-,19-,20+,21+/m1/s1 |

InChI Key |

RVOXVZIZUGYSPL-KCQXYEKNSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Regulation of 6β Hydroxy 11 Deoxycortisol

Precursor Substrate Utilization: 11-Deoxycortisol Hydroxylation

The synthesis of 6β-Hydroxy-11-deoxycortisol begins with the substrate 11-deoxycortisol, also known as cortodoxone (B1663625). wikipedia.org This compound serves as a key intermediate in the steroidogenic pathway leading to cortisol. wikipedia.orgnih.gov The conversion process is a hydroxylation reaction, a class of biotransformations catalyzed by monooxygenase enzymes that insert one atom of molecular oxygen into a substrate. nih.govwikipedia.org In this specific case, the enzyme-mediated reaction transforms 11-deoxycortisol into its 6β-hydroxylated metabolite.

The hydroxylation of the steroid nucleus is a challenging chemical transformation that enzymes perform with remarkable precision. The enzymatic conversion of 11-deoxycortisol is characterized by high regioselectivity and stereoselectivity.

Regioselectivity refers to the enzyme's ability to introduce a hydroxyl group at a specific carbon atom on the steroid's complex four-ring structure. While 6β-hydroxylation is one possible outcome, enzymes can hydroxylate 11-deoxycortisol at various other positions, including 2β, 7β, 11β, 14α, and 19. nih.govasm.orgnih.govnih.gov The specific enzyme present dictates the position of hydroxylation. For instance, the fungal P450 enzyme CYP5150AN1 from Thanatephorus cucumeris catalyzes the 2β-hydroxylation of 11-deoxycortisol, whereas CYP5150AP3 from the same organism primarily performs 7β-hydroxylation. nih.gov

Stereoselectivity refers to the enzyme's ability to control the three-dimensional orientation of the newly added hydroxyl group. Hydroxyl groups can be added in either the alpha (α, pointing below the plane of the ring) or beta (β, pointing above the plane of the ring) configuration. The formation of 6β-hydroxy-11-deoxycortisol requires the specific insertion of the hydroxyl group in the β orientation at the C6 position.

This high degree of control is crucial, as different positional and stereoisomers can have vastly different biological activities. The precise orientation of the substrate within the enzyme's active site determines the outcome of the reaction. acs.org

Cytochrome P450 Monooxygenase Systems Involved

The primary class of enzymes responsible for the 6β-hydroxylation of steroids are the cytochrome P450 (CYP) monooxygenases. wikipedia.org These heme-containing enzymes are central to the metabolism of a vast array of endogenous compounds, including steroids, and exogenous substances. wikipedia.orgmdpi.com

In humans, the CYP3A subfamily is paramount in catalyzing the 6β-hydroxylation of numerous steroids. mdpi.comresearchgate.net While direct studies on 11-deoxycortisol are less common, extensive research on structurally similar steroids like cortisol, testosterone (B1683101), and progesterone (B1679170) provides a strong basis for their role.

CYP3A4: This is the most abundant and important drug-metabolizing enzyme in the human liver and is considered the principal catalyst for the 6β-hydroxylation of endogenous steroids like cortisol. researchgate.netnih.govnih.gov Given the structural similarity, CYP3A4 is the major enzyme responsible for converting 11-deoxycortisol to 6β-hydroxy-11-deoxycortisol in humans. The 6β-hydroxylation of cortisol by CYP3A4 is a well-established biomarker for the enzyme's activity. jst.go.jpualberta.ca

CYP3A7: This is the primary CYP3A enzyme expressed in the fetal liver, with its expression declining after birth. mdpi.comnih.gov It is also capable of 6β-hydroxylating steroids, though often with lower efficiency than CYP3A4 or CYP3A5. jst.go.jppsu.edu

The table below summarizes comparative kinetic findings for the 6β-hydroxylation of related steroids by human CYP3A isoforms, illustrating their relative contributions and efficiencies.

| Substrate | Enzyme | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|---|

| Testosterone | CYP3A4 | 48.5 | 43.5 | 0.90 |

| CYP3A5 | 101 | 27.3 | 0.27 | |

| Progesterone | CYP3A4 | 32.8 | 24.4 | 0.74 |

| CYP3A5 | 71.4 | 7.4 | 0.10 | |

| Cortisol | CYP3A4 | 147 | 15.4 | 0.10 |

| CYP3A5 | 141 | 4.6 | 0.03 |

While the CYP3A family is dominant in 6β-hydroxylation, other P450s are relevant to the metabolism of 11-deoxycortisol.

CYP11B1 (11β-hydroxylase): In the adrenal glands, the primary metabolic fate of 11-deoxycortisol is not 6β-hydroxylation but rather 11β-hydroxylation to produce cortisol. wikipedia.orguniprot.org This reaction is catalyzed by the mitochondrial enzyme CYP11B1. nih.govnih.govbioscientifica.com The activity of CYP11B1 is crucial for glucocorticoid biosynthesis, and its deficiency leads to a buildup of 11-deoxycortisol. endocrine-abstracts.orgviapath.co.uk Therefore, in the physiological context of the adrenal cortex, CYP11B1 is the main enzyme acting on this substrate, channeling it away from pathways like 6β-hydroxylation. uniprot.orgresearchgate.net

Fungal P450s: Various fungi possess a diverse arsenal (B13267) of P450 enzymes capable of hydroxylating steroids at multiple positions with high efficiency. rsc.org These are extensively studied for their biotechnological potential in producing valuable steroid derivatives. Research on the biotransformation of 11-deoxycortisol by fungal cultures has revealed a wide range of hydroxylation products. For example, Cochliobolus lunatus can introduce hydroxyl groups at the 6β, 11α, and 14α positions. nih.gov Similarly, different enzymes from Thanatephorus cucumeris have been identified that selectively produce 2β-, 7β-, 11β-, and 19-hydroxylated derivatives of 11-deoxycortisol. nih.govnih.govasm.orgresearchgate.netresearchgate.net These fungal systems highlight the catalytic versatility of P450 enzymes and serve as valuable tools for synthesizing specific hydroxylated steroids that are difficult to produce through chemical methods.

The table below illustrates the regioselectivity of different fungal P450 enzymes using 11-deoxycortisol as a substrate.

| Fungal Species | Enzyme | Primary Hydroxylation Product(s) | Reference |

|---|---|---|---|

| Thanatephorus cucumeris | STH10 (CYP5150AP2) | 19-hydroxy-11-deoxycortisol, 11β-hydroxy-11-deoxycortisol | asm.orgnih.gov |

| CYP5150AP3 | 7β-hydroxy-11-deoxycortisol | nih.govnih.gov | |

| CYP5150AN1 | 2β-hydroxy-11-deoxycortisol | nih.govnih.gov | |

| Cochliobolus lunatus | P-450lun | 11β-hydroxy-11-deoxycortisol, 14α-hydroxy-11-deoxycortisol, 6β-hydroxy-11-deoxycortisol | nih.gov |

Non-Cytochrome P450 Enzymatic Pathways (If Applicable in Research)

Current scientific literature on the formation of 6β-hydroxy-11-deoxycortisol focuses almost exclusively on the role of cytochrome P450 monooxygenases. While other classes of hydroxylase enzymes exist, such as alpha-ketoglutarate-dependent hydroxylases, their involvement in the 6β-hydroxylation of steroids has not been established as a significant pathway in mammalian or microbial systems. wikipedia.org Research into the biotransformation of 11-deoxycortisol and other steroids consistently points to CYP enzymes as the primary catalysts for this type of oxidative reaction. plos.org

Molecular Mechanisms of Enzyme Regulation

The activity of the enzymes that metabolize 11-deoxycortisol, particularly the CYP3A isoforms, is not constant but is subject to complex regulation at the molecular level. This regulation occurs primarily through the induction or inhibition of gene expression, leading to changes in the amount of enzyme protein. helsinki.finih.gov

The expression of CYP3A genes is largely controlled by nuclear receptors, which are ligand-activated transcription factors. The most important of these for CYP3A4 regulation is the Pregnane (B1235032) X Receptor (PXR). When certain drugs, hormones, or other xenobiotics bind to PXR, the receptor translocates to the nucleus, binds to specific response elements on the DNA, and enhances the transcription of the CYP3A4 gene. jst.go.jp

This induction mechanism means that exposure to various compounds can increase the rate of 6β-hydroxylation of CYP3A substrates. Conversely, other substances can act as inhibitors, either by blocking the active site of the enzyme or by down-regulating its expression. researchgate.net This variability in CYP3A expression and activity, driven by genetic factors, hormones, and exposure to external compounds, leads to significant inter-individual differences in steroid metabolism. nih.govjst.go.jp

Genetic Polymorphisms Affecting Enzymatic Activity in Research Models

The activity of CYP3A enzymes, particularly CYP3A4 and CYP3A5, exhibits significant interindividual variability, which is largely attributed to genetic polymorphisms. nih.gov These genetic variations can lead to altered enzyme expression levels and catalytic functions, resulting in different metabolic profiles among individuals. nih.govnih.gov

Several single nucleotide polymorphisms (SNPs) in the CYP3A4 and CYP3A5 genes have been identified and studied in research models. For instance, the CYP3A41B allele has been associated with increased enzyme activity, while the CYP3A422 allele is linked to reduced mRNA expression and lower enzyme activity. plos.org Similarly, the CYP3A5*3 polymorphism results in a non-functional protein, and individuals homozygous for this allele (CYP3A5 non-expressers) rely primarily on CYP3A4 for the metabolism of CYP3A substrates. plos.org

The impact of these polymorphisms on the metabolism of various substrates has been a subject of extensive research. Studies have shown that carriers of certain CYP3A4 variant alleles may exhibit diminished drug metabolism capacity. nih.gov For example, the CYP3A4*4 mutant has been shown to decrease enzyme activity. nih.gov The clinical relevance of these polymorphisms is significant, as they can influence therapeutic efficacy and the risk of adverse drug reactions. researchgate.net

Table 1: Key Genetic Polymorphisms in CYP3A Enzymes and Their Functional Effects

| Gene | Polymorphism | Effect on Enzyme Activity | Reference |

|---|---|---|---|

| CYP3A4 | CYP3A4\1B* | Increased | plos.org |

| CYP3A4 | CYP3A4\1G* | Increased | plos.org |

| CYP3A4 | CYP3A4\4* | Decreased | nih.gov |

| CYP3A4 | CYP3A4\20* | Complete loss of function | nih.gov |

| CYP3A4 | CYP3A4\22* | Reduced | nih.govnih.govplos.org |

| CYP3A5 | CYP3A5\3* | Non-functional protein | plos.org |

Induction and Inhibition of Relevant Enzymes in Experimental Systems

The activity of CYP3A4 is not only determined by genetic factors but can also be significantly modulated by various external and internal factors, including co-administered drugs, dietary components, and hormonal changes. nih.govnih.gov This modulation occurs through the processes of enzyme induction and inhibition.

Induction: Enzyme induction involves an increased synthesis of the enzyme, leading to an accelerated metabolism of its substrates. Several compounds are known to be potent inducers of CYP3A4. For example, the anti-tuberculosis drug rifampicin (B610482) and the antiepileptic drug phenobarbital (B1680315) are well-characterized inducers that activate nuclear receptors like the pregnane X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which in turn upregulate CYP3A4 gene expression. nih.gov The therapeutic agent mitotane (B1677208), used in the treatment of adrenocortical carcinoma, is also a potent inducer of CYP3A4. researchgate.netoup.com This induction can lead to a significant increase in the 6β-hydroxylation of endogenous and exogenous corticosteroids. researchgate.net

Inhibition: Conversely, enzyme inhibition results in a decreased rate of metabolism. Inhibition can be competitive, non-competitive, or mechanism-based. Many drugs are known to inhibit CYP3A4 activity. For instance, certain macrolide antibiotics like erythromycin (B1671065) and clarithromycin, as well as azole antifungals such as ketoconazole, are potent inhibitors. dshs-koeln.deresearchgate.net Ketoconazole, in particular, is a specific inhibitor of the CYP3A4 enzyme. dshs-koeln.de The co-administration of a CYP3A4 inhibitor with a drug that is a substrate for this enzyme can lead to increased plasma concentrations of the substrate, potentially causing toxicity. In experimental systems, troleandomycin (B1681591) has been used as a selective inhibitor of CYP3A to study its role in steroid metabolism. physiology.org

Table 2: Examples of CYP3A4 Inducers and Inhibitors in Experimental Systems

| Modulator Type | Compound | Mechanism/Effect | Reference |

|---|---|---|---|

| Inducer | Rifampicin | Activates PXR, leading to increased CYP3A4 expression. | nih.govoup.com |

| Inducer | Phenobarbital | Activates CAR, leading to increased CYP3A4 expression. | nih.govdshs-koeln.de |

| Inducer | Mitotane | Potent inducer of CYP3A4. | researchgate.netoup.com |

| Inducer | Troglitazone | Induces CYP3A4 activity. | oup.com |

| Inhibitor | Ketoconazole | Specific inhibitor of CYP3A4. | dshs-koeln.de |

| Inhibitor | Erythromycin | Potent inhibitor of CYP3A4. | researchgate.net |

| Inhibitor | Clarithromycin | Potent inhibitor of CYP3A4. | researchgate.net |

| Inhibitor | Troleandomycin | Selective inhibitor of CYP3A. | physiology.org |

| Inhibitor | Metyrapone (B1676538) | Inhibits 11β-hydroxylase, affecting the substrate pool for CYP3A4. | dshs-koeln.deathenslab.gr |

Subsequent Metabolic Fates and Conversion Pathways in Research Models

Following its formation through 6β-hydroxylation of 11-deoxycortisol, 6β-Hydroxy-11-deoxycortisol can undergo further metabolic transformations. Research has focused on identifying the subsequent metabolites to fully elucidate the metabolic cascade of 11-deoxycortisol.

One of the key subsequent pathways involves the reduction of the A-ring of the steroid nucleus. nih.gov This process, catalyzed by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase, leads to the formation of tetrahydro metabolites. nih.gov For instance, 6β-Hydroxy-11-deoxycortisol can be converted to 6β-hydroxy-tetrahydro-11-deoxycortisol (6βOH-THS). nih.gov The synthesis and characterization of these A-ring reduced metabolites have been achieved in laboratory settings, allowing for their identification in biological samples. nih.gov

Another potential metabolic fate is the conversion to other steroid hormones. While the primary role of 6β-hydroxylation is generally considered a step towards inactivation and excretion, the possibility of conversion to other biologically active or inactive steroids exists. The intricate network of steroid metabolism involves numerous enzymes that can act on a wide range of substrates. For example, 11β-hydroxysteroid dehydrogenase (11βHSD) enzymes are responsible for the interconversion of active and inactive corticosteroids at the C11 position. oup.comsun.ac.za While the direct action of 11βHSD on 6β-Hydroxy-11-deoxycortisol is not extensively documented, the complex interplay of steroidogenic enzymes suggests that further conversions are plausible.

Role and Significance in Endocrine and Metabolic Research Models

Investigation in Animal Models of Steroid Metabolism and Endocrine Function

Animal models are vital for understanding the integrated physiological and metabolic effects of steroids in a whole-organism context.

The pathways of steroid synthesis and metabolism exhibit remarkable diversity across the animal kingdom. In most mammals, including humans, 11-deoxycortisol is a transient intermediate on the path to the primary glucocorticoid, cortisol. wikipedia.org However, comparative endocrinology reveals fascinating differences. The sea lamprey, a jawless fish representing an ancient vertebrate lineage, lacks the CYP11B1 enzyme necessary to convert 11-deoxycortisol to cortisol. pnas.org Consequently, in the lamprey, 11-deoxycortisol itself is the major and final glucocorticoid hormone, essential for regulating the stress response and metabolism. pnas.orgresearchgate.net This makes the lamprey an invaluable, albeit highly specialized, model for investigating the direct biological actions of 11-deoxycortisol. Studies in more conventional laboratory animals, such as BALB/c mice, have been used to compare the metabolism and distribution of related C21 steroids like corticosterone (B1669441) and 11-deoxycorticosterone, providing foundational knowledge on how these precursors are processed and cleared in a mammalian system. nih.gov

Manipulating steroidogenic pathways in vivo, either through pharmacology or by studying genetic defects, provides profound insights into metabolic flexibility.

Pharmacological Inhibition:

Mitotane (B1677208): This adrenolytic agent, used to treat adrenocortical carcinoma (ACC), has a dual effect on steroid metabolism. It inhibits key steroidogenic enzymes, including CYP11B1, which leads to a buildup of 11-deoxycortisol. bioscientifica.comnih.gov Simultaneously, mitotane is a potent inducer of CYP3A4, the enzyme responsible for 6β-hydroxylation. mdpi.comresearchgate.net This combination of precursor accumulation and enhanced clearance pathway activity creates a strong drive for the formation of 6b-Hydroxy-11-deoxycortisol in patients undergoing treatment.

Metyrapone (B1676538): As a selective inhibitor of CYP11B1, metyrapone is used both diagnostically to test the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and therapeutically to manage Cushing's syndrome. oup.comdoctorabad.com Its administration causes a dramatic and predictable increase in circulating 11-deoxycortisol levels, making the substrate available for metabolism by alternative routes, including 6β-hydroxylation. oup.comkarger.com

Genetic Models: Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency is a human genetic model of CYP11B1 loss-of-function. In these individuals, the block in cortisol synthesis leads to a massive accumulation of 11-deoxycortisol. The body compensates by shunting this precursor into other metabolic pathways. The urinary detection of specific metabolites, such as 6α-hydroxytetrahydro-11-deoxycortisol, has been identified as a key diagnostic marker for this condition in newborns, underscoring the clinical relevance of alternative hydroxylation pathways for 11-deoxycortisol when its primary metabolic route is impaired. researchgate.net

Interplay with Other Steroid Metabolites and Pathways

The metabolic fate of 11-deoxycortisol is a crucial branch point that is highly sensitive to the functional status of the adrenal cortex. Under normal physiological conditions, CYP11B1 efficiently converts nearly all available 11-deoxycortisol to cortisol. nih.gov However, when CYP11B1 activity is compromised, either by inhibitors like metyrapone or mitotane, or by genetic mutations, the accumulating 11-deoxycortisol is rerouted.

This shunting can occur in several directions. One path is detoxification and clearance via further hydroxylation by enzymes like CYP3A4, leading to the production of this compound. Another significant consequence of 11-deoxycortisol buildup is its potential diversion towards androgen synthesis. Research involving sheep adrenal incubations has suggested the existence of a pathway for converting 11-deoxycortisol directly to androstenedione (B190577) when 11β-hydroxylase is inhibited. This provides a potential biochemical explanation for the symptoms of hyperandrogenism observed in patients with 11β-hydroxylase deficiency.

Therefore, the formation of this compound can be viewed as part of a larger metabolic response to a block in the main glucocorticoid pathway, representing a shift from hormone synthesis to precursor clearance.

Table 2: Effect of Enzyme Inhibitors on Key Steroid Metabolites

| Inhibitor | Target Enzyme | Effect on 11-Deoxycortisol | Effect on Cortisol | Anticipated Effect on this compound |

|---|---|---|---|---|

| Metyrapone | CYP11B1 (Inhibition) | Marked Increase oup.comkarger.com | Marked Decrease oup.comkarger.com | Increased formation due to high substrate availability. |

| Mitotane | CYP11B1 (Inhibition) & CYP3A4 (Induction) | Increase bioscientifica.comnih.gov | Decrease bioscientifica.com | Markedly increased formation due to high substrate and induced enzyme activity. nih.govresearchgate.net |

Relationship with Cortisol and Corticosterone Pathways

The biosynthesis of the primary glucocorticoid, cortisol, and the mineralocorticoid precursor, corticosterone, follows a well-defined enzymatic cascade within the adrenal cortex. 11-deoxycortisol is a critical intermediate in this process, positioned at a key juncture. wikipedia.org It is synthesized from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase (CYP21A2) and is the direct precursor to cortisol, a conversion catalyzed by 11β-hydroxylase (CYP11B1). wikipedia.orgnih.gov

In research models, particularly those employing adrenal cell lines like NCI-H295R, 11-deoxycortisol is a prominently produced steroid. bioscientifica.com The formation of this compound in such systems represents a metabolic side-pathway. This hydroxylation is analogous to the well-documented 6β-hydroxylation of cortisol to 6β-hydroxycortisol, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.org Therefore, in experimental settings, the detection of this compound serves as an indicator of CYP3A4 activity on an endogenous steroid precursor. This is significant as CYP3A4 is a key enzyme in drug metabolism, and understanding its interaction with endogenous steroids is vital. wikipedia.org

The formation of this compound is particularly relevant in scenarios where the primary conversion of 11-deoxycortisol to cortisol is impaired, such as in models of 11β-hydroxylase deficiency. In these experimental models, the accumulation of 11-deoxycortisol can lead to its increased diversion into alternative metabolic pathways, including 6β-hydroxylation. bioscientifica.com

Table 1: Key Enzymes and Reactions in the Glucocorticoid Pathway

| Precursor | Enzyme | Product | Pathway Significance |

| 17α-Hydroxyprogesterone | 21-Hydroxylase (CYP21A2) | 11-Deoxycortisol | Step in cortisol synthesis wikipedia.org |

| 11-Deoxycortisol | 11β-Hydroxylase (CYP11B1) | Cortisol | Final step in cortisol synthesis wikipedia.org |

| 11-Deoxycortisol | CYP3A4 (inferred) | This compound | Metabolic clearance pathway wikipedia.orgresearchgate.net |

| Cortisol | CYP3A4 | 6β-Hydroxycortisol | Major cortisol clearance pathway wikipedia.org |

Cross-Talk with Androgen and Mineralocorticoid Biosynthesis in Research Paradigms

The steroidogenic pathways are highly interconnected. The precursors for glucocorticoids, mineralocorticoids, and androgens are shared, and the accumulation of a substrate in one pathway can influence the flux through another. In research paradigms designed to study adrenal disorders, the measurement of various steroid metabolites, including hydroxylated derivatives, is crucial.

11-deoxycortisol itself can be shunted towards androgen synthesis. wikipedia.org In experimental models of 11β-hydroxylase deficiency, the buildup of 11-deoxycortisol can lead to increased production of androgens. wikipedia.org The formation of this compound in this context provides another layer of metabolic information. The enzyme responsible, CYP3A4, also metabolizes androgens like testosterone (B1683101). researchgate.net Therefore, conditions that induce CYP3A4 activity could theoretically influence the metabolism of both 11-deoxycortisol and adrenal androgens, a point of investigation in in vitro models.

In the mineralocorticoid pathway, 11-deoxycorticosterone (DOC) is the parallel compound to 11-deoxycortisol. testcatalog.org Research has documented the synthesis and analysis of 6β-hydroxy-11-deoxycorticosterone, indicating that 6β-hydroxylation is a relevant metabolic route for these precursors as well. nih.gov The study of this compound alongside 6β-hydroxy-11-deoxycorticosterone in adrenal cell culture models can help elucidate the substrate specificity and regulatory factors of the CYP3A4-mediated hydroxylation pathway that impacts both glucocorticoid and mineralocorticoid precursors.

Implications for Understanding Steroid Hormone Dysregulation at a Molecular Level in Experimental Settings

The analysis of minor steroid metabolites like this compound in experimental settings has significant implications for understanding the molecular basis of steroid hormone dysregulation. Its presence and quantity can reflect underlying enzymatic dysfunctions or alterations in metabolic clearance.

In research models of Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency, the primary defect is the inability to convert 11-deoxycortisol to cortisol. testcatalog.org This leads to a significant accumulation of 11-deoxycortisol. Studying the full metabolic profile of this accumulated precursor, including its conversion to this compound, is important. It helps to create a complete picture of the biochemical consequences of the enzyme block and may reveal previously underappreciated metabolic escape pathways. The urinary metabolite of 11-deoxycortisol, tetrahydro-11-deoxycortisol (THS), is a known biomarker for this condition. caymanchem.com Investigating for the presence of hydroxylated forms of THS in urine could provide further diagnostic detail in complex cases.

Furthermore, the study of this compound is relevant for investigating drug-induced steroid dysregulation. Many therapeutic agents are known inducers or inhibitors of CYP3A4. wikipedia.org In a research context, exposing adrenal cell lines to these drugs and subsequently measuring metabolites like this compound can provide direct evidence of the drug's impact on steroid precursor metabolism. For instance, a drug that induces CYP3A4 would be expected to increase the formation of this compound from its precursor, thereby accelerating its clearance and potentially lowering the substrate pool available for conversion to cortisol. This has been observed with the drug mitotane, which strongly induces 6β-hydroxylation of cortisol and its precursors. bioscientifica.com

Table 2: Investigational Utility of this compound

| Research Area | Experimental Model | Implication of Measuring this compound |

| Enzyme Function | Adrenal cell lines (e.g., NCI-H295R) with recombinant enzymes | Serves as a marker for CYP3A4 activity on an endogenous glucocorticoid precursor. bioscientifica.comwikipedia.org |

| Adrenal Disorders | In vitro models of 11β-hydroxylase deficiency | Indicates flux through an alternative metabolic pathway when the primary pathway is blocked. bioscientifica.comtestcatalog.org |

| Drug Metabolism | Adrenal or liver microsomes treated with therapeutic agents | Helps to assess drug-steroid interactions and the impact on steroid precursor clearance. wikipedia.orgbioscientifica.com |

Advanced Analytical Methodologies for the Detection and Quantification of 6β Hydroxy 11 Deoxycortisol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 6β-Hydroxy-11-deoxycortisol from other structurally similar steroids and endogenous compounds present in complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods utilized for this separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like steroids. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov The separation of 6β-Hydroxy-11-deoxycortisol and its isomers, such as 6α-hydroxycortisol, can be achieved using specific columns and gradient elution programs. nih.gov For instance, a study demonstrated the successful separation of 6α- and 6β-hydroxycortisol on a reversed-phase hybrid column using a gradient elution of a phosphate (B84403) buffer and acetonitrile. nih.gov The resolution between these stereoisomers is a critical aspect of the method's success. nih.gov

Method development in HPLC often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency and analysis time. The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution compared to conventional HPLC. sigmaaldrich.com

| Parameter | Details | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent, XTerra MS C18) | nih.govnih.gov |

| Mobile Phase | Gradient elution with aqueous buffer (e.g., phosphate buffer) and organic modifier (e.g., acetonitrile) | nih.gov |

| Detection | UV absorbance at specific wavelengths (e.g., 239 nm, 245 nm) | nih.govnih.gov |

| Internal Standard | Structurally similar compound (e.g., 6α-hydroxycorticosterone, dexamethasone) | nih.govnih.gov |

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable tool for steroid analysis. researchgate.netresearchgate.net For GC analysis, volatile and thermally stable derivatives of the steroids are typically required. This derivatization step, often involving methoximation and trimethylsilylation, increases the volatility of the compounds, making them suitable for GC. dntb.gov.uagcms.cz

GC-MS has been instrumental in urinary steroid profiling and has contributed to the identification of various steroid metabolism disorders. synnovis.co.uk Comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) provides enhanced chromatographic separation and sensitivity for the analysis of complex steroid mixtures. gcms.czlcms.cz

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and specific detection method that, when coupled with a chromatographic system, provides a powerful analytical platform for steroid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS is considered the gold standard for the quantification of steroids in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov This technique involves the separation of the analyte by LC, followed by ionization and detection by a tandem mass spectrometer. The development of an LC-MS/MS method requires careful optimization of several parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), collision energy, and ion source parameters. nih.gov

The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple steroids, including 11-deoxycortisol and its metabolites, in various biological matrices like serum and plasma. nih.govnih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive or negative atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) | nih.gov |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard | nih.gov |

| Chromatographic Separation | Optimized to resolve isobars and isomers | synnovis.co.uk |

| Internal Standard | Stable isotope-labeled analog of the analyte | nih.gov |

High-Resolution Mass Spectrometry (HRMS) Approaches for Comprehensive Profiling

High-resolution mass spectrometry (HRMS) offers the advantage of accurate mass measurements, which allows for the confident identification of unknown compounds and provides higher specificity compared to nominal mass spectrometry. nih.gov LC-HRMS methods are increasingly being used for comprehensive steroid profiling in clinical and research settings. nih.govendocrine-abstracts.org These methods can simultaneously quantify a large number of steroids and their metabolites, providing a detailed snapshot of the steroid metabolome. nih.govnih.gov

The high resolving power of HRMS instruments helps to differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions. synnovis.co.uk This is particularly important in steroid analysis, where many metabolites are isobaric.

Sample Preparation Strategies for Diverse Biological Matrices in Research

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The complexity of biological matrices such as urine, serum, and plasma necessitates efficient extraction and clean-up procedures. mdpi.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly used techniques for extracting steroids from biological samples. nih.govmdpi.com In LLE, the sample is partitioned between two immiscible liquid phases, with the analyte preferentially dissolving in one phase. SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. C18 cartridges are frequently used for the SPE of steroids from aqueous samples like urine.

For the analysis of conjugated steroids, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often included to release the free steroid before extraction. The development of modern microextraction techniques aims to reduce solvent consumption and improve sample throughput. mdpi.com

| Technique | Principle | Common Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids | Extraction from urine and plasma | nih.govmdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent followed by elution | Extraction and clean-up of steroids from various biological fluids | nih.govmdpi.com |

| Enzymatic Hydrolysis | Cleavage of conjugated steroids to their free form | Analysis of total steroid concentrations in urine |

Extraction and Purification Techniques for Steroid Metabolites

The initial and one of the most critical stages in the analysis of 6β-Hydroxy-11-deoxycortisol is its extraction from biological samples such as plasma, serum, or urine. The primary objective of this step is to isolate the steroid metabolites from interfering substances like proteins and lipids, which can significantly impact the accuracy of quantification. lcms.cz The most commonly employed techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). endocrine-abstracts.orgnih.gov

Liquid-Liquid Extraction (LLE) remains a classic and effective method for steroid purification. endocrine-abstracts.org This technique involves the partitioning of the target analyte between two immiscible liquid phases. For corticosteroids, LLE is often performed using organic solvents such as diethyl ether or methyl tert-butyl ether (MTBE). mdpi.commedrxiv.org For instance, a validated method for screening corticosteroids in human urine utilized LLE with diethyl ether, achieving satisfactory recovery. mdpi.com In some protocols, a 5:1 (v/v) solvent-to-sample ratio is used, followed by vortexing and separation of the organic layer. To maximize recovery, this process can be repeated.

Solid-Phase Extraction (SPE) is a widely adopted, often automated, alternative to LLE that offers high-throughput capabilities and reduced solvent consumption. endocrine-abstracts.org SPE utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte of interest while endogenous interferences are washed away. For steroid metabolites, reversed-phase C18 cartridges are frequently used. endocrine-abstracts.org The general procedure involves conditioning the cartridge with a solvent like methanol, followed by water. The sample is then loaded, and interfering substances are removed with a series of washes. Finally, the purified analyte is eluted with an organic solvent. A study comparing extraction methods for corticosteroids from urine found that LLE yielded recoveries of 85% or greater, while SPE with a C18 cartridge resulted in recoveries of approximately 79% or more. mdpi.com More advanced SPE sorbents, such as the hydrophilic-lipophilic balanced (HLB) co-polymers, have also been shown to provide good selectivity and sensitivity for steroids.

In many instances, particularly with urine samples, steroid metabolites, including potential conjugates of 6β-Hydroxy-11-deoxycortisol, are present as glucuronide or sulfate (B86663) esters. An enzymatic hydrolysis step, often employing β-glucuronidase and sulfatase, is necessary prior to extraction to cleave these conjugates and allow for the measurement of the total steroid concentration. endocrine-abstracts.org

Derivatization Procedures for Enhanced Detection

Following extraction and purification, derivatization is a crucial chemical modification step employed to enhance the analytical properties of 6β-Hydroxy-11-deoxycortisol, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). ibl-international.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte and to introduce specific chemical moieties that improve its ionization efficiency and chromatographic behavior. nih.gov

For GC-MS analysis, a two-step derivatization process is common for steroids containing both hydroxyl and ketone functional groups, as is the case with 6β-Hydroxy-11-deoxycortisol. chromsystems.com

Oximation: The ketone groups are first converted to oximes to prevent the formation of multiple derivatives from enolization during the subsequent silylation step. lcms.cz This is typically achieved by reacting the extracted steroid with a reagent like methoxyamine hydrochloride in pyridine. chromsystems.com This reaction stabilizes the ketone functional groups. nih.gov

Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers. This is the most widely used derivatization procedure for GC analysis of steroids. eur.nl Silylation replaces the active hydrogen in the hydroxyl groups with a TMS group, which makes the molecule more volatile and thermally stable. nih.gov A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), being powerful and commonly used reagents for derivatizing steroids. lcms.cznih.gov For example, a comprehensive steroid analysis method uses MSTFA with 1% TMCS for the silylation step. chromsystems.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency, especially in electrospray ionization (ESI). nih.govibl-international.com This involves tagging the steroid molecule with a moiety that is easily ionizable or permanently charged, thereby increasing the sensitivity of detection. nih.gov

Validation and Performance Characteristics of Research Assays

The development of a robust analytical method for 6β-Hydroxy-11-deoxycortisol requires rigorous validation to ensure that the results are reliable and reproducible. This process involves the evaluation of several key performance characteristics and is essential for the application of the assay in a research setting.

Evaluation of Sensitivity, Specificity, Accuracy, and Precision

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. medrxiv.org The key parameters assessed include sensitivity, specificity, accuracy, and precision.

Sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov For multi-steroid LC-MS/MS assays, LLOQs for compounds structurally similar to 6β-Hydroxy-11-deoxycortisol, such as 11-deoxycortisol, have been reported in the range of 10-400 pg/mL in human serum. medrxiv.org A validated LC-MS/MS method for urinary free cortisol and cortisone (B1669442) reported LLOQs of 0.05 ng/mL and 0.25 ng/mL, respectively. nih.gov

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In mass spectrometry-based methods, specificity is achieved through a combination of chromatographic separation and the detection of specific precursor-to-product ion transitions in MS/MS mode. nih.gov For isomers, such as testosterone (B1683101) and dehydroepiandrosterone, chromatographic separation is essential for accurate quantification. nih.gov

Accuracy is the closeness of the mean test result to the true value and is often assessed by analyzing quality control (QC) samples at different concentrations. mdpi.comnih.gov Regulatory guidelines often state that the accuracy should be within ±15% of the nominal value (and ±20% at the LLOQ). eur.nl In a validated LC-MS/MS method for a panel of 16 steroids, the accuracy was reported to be within the range of 80-120% for all target compounds. medrxiv.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%). Both intra-assay (within-run) and inter-assay (between-run) precision are evaluated. nih.gov For steroid assays, a precision of <15% CV is generally considered acceptable. mdpi.com A comprehensive urinary steroid profiling method reported intra- and inter-assay imprecision ranging from 0.8% to 14.9%. endocrine-abstracts.org

The table below summarizes typical validation data for analytical methods used for steroid metabolites, including 11-deoxycortisol, which can serve as a proxy for the expected performance of a 6β-Hydroxy-11-deoxycortisol assay.

| Analyte (Proxy) | Matrix | Method | LLOQ | Accuracy (Bias %) | Precision (CV %) | Reference |

|---|---|---|---|---|---|---|

| 11-Deoxycortisol | Serum | LC-MS/MS | 10-400 pg/mL | Within ±20% | Not specified | medrxiv.org |

| 11-Deoxycortisol | Serum | LC-MS/MS | Not specified | -14.6% to 12.4% | Intra-assay: 3.3-11.8% | researchgate.net |

| Urinary Steroid Panel | Urine | LC-MS/MS | 2-20 ng/mL | -14.9% to 14.9% | Inter- and Intra-assay: 0.8-14.9% | endocrine-abstracts.org |

| Serum Steroid Panel | Serum | LC-MS/MS | Not specified | 86.4% to 115.0% (Recovery) | Intra- and Inter-assay: 5.3-12.8% | nih.gov |

| 6β-Hydroxycortisol | Urine | LC-HRMS | 0.05 ng/mL | 95-110% | Intra-day: 1.4-9.2%, Inter-day: 3.6-10.4% | researchgate.net |

Inter-laboratory Harmonization and Quality Control in Research

Ensuring the comparability of results for steroid hormone measurements across different laboratories is a significant challenge. endocrine-abstracts.org Harmonization aims to achieve uniformity in test results when a reference method is not available. nih.gov This is crucial for multi-center research studies and for establishing reliable reference intervals.

Inter-laboratory Comparison Studies: These studies, also known as proficiency testing or external quality assessment schemes, are essential for evaluating and improving the performance of different laboratories. oup.com In such exercises, multiple laboratories analyze the same set of samples, and the results are compared. A study comparing nine European laboratories measuring several steroids, including 11-deoxycortisol, by LC-MS/MS found that inter-laboratory variability was poor for this analyte, highlighting the need for improved harmonization. endocrine-abstracts.org The inter-laboratory CV for 11-deoxycortisol was 13.5%, with over 50% of cases exceeding the maximal allowable imprecision in another study. researchgate.net

Quality Control Materials and Certified Reference Materials (CRMs): The use of quality control materials is fundamental for monitoring the accuracy and precision of analytical procedures on a day-to-day basis. chromsystems.comchromsystems.com These are typically human serum- or urine-based materials with assigned target concentrations for a panel of steroids. chromsystems.comchromsystems.com For achieving true standardization, CRMs are required. These are highly characterized materials of high purity that can be used to establish metrological traceability to the International System of Units (SI). ibl-international.com Organizations like the Centers for Disease Control and Prevention (CDC) have established hormone standardization programs (HoSt) to improve the accuracy and comparability of steroid hormone measurements. nih.govresearchgate.net

Pathophysiological Implications and Research Contexts Molecular and Experimental Focus

Associations with Altered Adrenal Steroidogenesis in in vitro and in vivo Models

Investigations using both cell-based (in vitro) and whole-organism (in vivo) models have been instrumental in elucidating the context in which 6β-Hydroxy-11-deoxycortisol levels are altered, reflecting changes in the adrenal steroid production cascade.

In an ex vivo culture model of human fetal adrenals, treatment with dexamethasone (B1670325) led to notable changes in the steroid profile. frontiersin.org This included a 1.2-fold increase in the glucocorticoid intermediate 11-deoxycortisol. frontiersin.org Such studies highlight how external factors can modulate the enzymatic pathways of steroidogenesis, leading to an accumulation of precursors like 11-deoxycortisol.

Furthermore, research on genetic models, such as in the teleost fish medaka (Oryzias latipes), has demonstrated the consequences of disrupting specific steroidogenic enzymes. In a medaka model with a disrupted cyp21a2 gene, which is crucial for cortisol synthesis, a significant reduction in 11-deoxycortisol was observed. bioone.org This underscores the critical role of the cyp21a2 enzyme in the production of 11-deoxycortisol. bioone.org

Studies on the impact of inflammation on adrenal function have also provided valuable insights. In mice subjected to LPS-induced systemic inflammation, profound metabolic changes occur in steroidogenic adrenocortical cells, including the disruption of the TCA cycle and a subsequent disturbance in steroidogenesis. elifesciences.org While this study did not directly measure 6β-Hydroxy-11-deoxycortisol, the observed alterations in the expression of genes for steroidogenic enzymes like Cyp21a1 suggest a potential impact on the levels of 11-deoxycortisol and its metabolites. elifesciences.org

Role in Understanding Enzyme Deficiencies in Experimental Systems

The measurement of 11-deoxycortisol and its derivatives serves as a crucial tool in experimental systems designed to understand congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis. nih.gov

Surrogate Marker for Specific Enzyme Activities

Elevated levels of 11-deoxycortisol are a key indicator of 11β-hydroxylase deficiency, the second most common cause of CAH. nih.govrupahealth.com This deficiency results from mutations in the CYP11B1 gene, leading to the impaired conversion of 11-deoxycortisol to cortisol. nih.govrupahealth.com Consequently, 11-deoxycortisol accumulates in the adrenal glands and is released into circulation. rupahealth.com Experimental models, including transfection experiments with mutated CYP11B1 genes, have demonstrated a loss of enzyme activity in vitro, confirming the direct link between the genetic defect and the biochemical phenotype. nih.gov

In contrast, deficiencies in other enzymes lead to different steroid profiles. For instance, in 21-hydroxylase deficiency, the most common form of CAH, levels of 11-deoxycortisol are low due to the block in the pathway upstream of its synthesis. wikipedia.org This differential accumulation of steroid precursors allows researchers to pinpoint the specific enzymatic defect in experimental models.

The use of pharmacological agents that inhibit specific enzymes in vitro and in vivo also highlights the role of 11-deoxycortisol as a surrogate marker. For example, metyrapone (B1676538), an inhibitor of 11β-hydroxylase, is used experimentally to assess the function of the hypothalamic-pituitary-adrenal (HPA) axis. rupahealth.com Administration of metyrapone blocks cortisol production, leading to a compensatory rise in ACTH and a subsequent increase in 11-deoxycortisol levels, which can be readily measured. rupahealth.com Similarly, the drug osilodrostat (B612234) (LCI699), a potent inhibitor of both CYP11B1 and aldosterone (B195564) synthase (CYP11B2), has been shown in in-vitro studies to cause an accumulation of 11-deoxycortisol. nih.gov

Furthermore, the metabolism of 11-deoxycortisol can also provide clues about enzyme activity. For instance, in newborns with 11β-hydroxylase deficiency, a high excretion of 6-hydroxy-tetrahydro-11-deoxycortisol can be a more reliable marker of the defect than tetrahydro-11-deoxycortisol. jcrpe.org

Investigations into its Biological Activities in Non-Human and Cellular Systems

While primarily considered a precursor, studies in non-human and cellular systems are beginning to explore potential direct biological activities of 11-deoxycortisol and its hydroxylated forms.

A notable area of investigation is its potential role in immune modulation. A study focusing on the association between steroid hormone profiles and immune traits in healthy volunteers found a positive correlation between 11-deoxycortisol levels and lymphoid cellular subsets, particularly with the IL-17 response. nih.govnih.gov In subsequent in vitro experiments, 11-deoxycortisol was shown to promote T-cell proliferation and Candida-induced Th17 polarization at physiologically relevant concentrations. nih.govnih.gov These findings suggest that 11-deoxycortisol may have a direct immunomodulatory function, a previously unknown property. nih.gov

In non-mammalian vertebrates, the role of 11-deoxycortisol can be more pronounced. For example, in sea lampreys, an early jawless fish, 11-deoxycortisol acts as the primary and ultimate glucocorticoid hormone, playing a crucial role in intestinal osmoregulation during their metamorphosis and development of seawater tolerance. wikipedia.org This is because sea lampreys lack the 11β-hydroxylase enzyme (CYP11B1) necessary to convert 11-deoxycortisol to cortisol. wikipedia.org

The metabolism of corticosteroids by enzymes like steroid 6β-hydroxylase (a cytochrome P-450 3A, or CYP3A) has been studied in cell lines such as A6 cells derived from the kidney of Xenopus laevis. physiology.org These cells convert corticosterone (B1669441) to 6β-hydroxycorticosterone. physiology.org While this study focused on corticosterone, it highlights the existence of 6β-hydroxylation pathways for corticosteroids, suggesting that 6β-hydroxy-11-deoxycortisol could be formed and potentially exert biological effects in certain cellular contexts. physiology.org

Significance in Mechanistic Studies of Steroid Hormone Balance

The study of 11-deoxycortisol and its metabolites is fundamental to mechanistic studies aiming to understand the complex regulation of steroid hormone balance. Alterations in its levels often signal a shift in the entire steroidogenic network.

Genetic studies have identified associations between specific genetic loci and levels of steroid hormones. For example, variants in the CYP11B1 locus on chromosome 8 have been associated with increased levels of 11-deoxycortisol, suggesting a genetic influence on the efficiency of its conversion to cortisol. medrxiv.org Such findings provide a foundation for future mechanistic studies on how genetic variations impact steroid hormone levels and subsequent physiological outcomes. medrxiv.org

The intricate balance of steroid hormone production is also evident from studies on adrenal cell lines like H295R. In these cells, under basal conditions, 11-deoxycortisol is one of the major steroids produced. cansa.org.za Stimulation with forskolin, which mimics the effect of ACTH, further modulates the production of various steroids, including those downstream of 11-deoxycortisol. cansa.org.za

Furthermore, the analysis of the complete steroid metabolome in urine provides a comprehensive picture of steroid biosynthesis and metabolism. oup.com The 24-hour urine steroid metabolome can reveal alterations in steroid production, including the accumulation of precursors like 11-deoxycortisol, which might not be apparent from single time-point serum measurements. oup.com This approach is invaluable for mechanistic studies seeking to understand the net daily output of the adrenal glands under various physiological and pathological conditions.

The table below summarizes key research findings related to 11-deoxycortisol in various experimental contexts.

| Experimental Model/System | Key Finding | Implication for 6β-Hydroxy-11-deoxycortisol Research |

| Ex vivo human fetal adrenal culture | Dexamethasone treatment increased 11-deoxycortisol levels. frontiersin.org | Suggests that 6β-hydroxylated metabolites of 11-deoxycortisol could also be altered by glucocorticoid exposure. |

| cyp21a2 mutant medaka fish | Significant reduction in 11-deoxycortisol. bioone.org | Provides a model to study the downstream metabolic consequences of reduced 11-deoxycortisol and its derivatives. |

| In vitro T-cell studies | 11-deoxycortisol promoted T-cell proliferation and Th17 polarization. nih.govnih.gov | Raises the possibility that 6β-Hydroxy-11-deoxycortisol may also possess immunomodulatory activity. |

| Transfection experiments with mutated CYP11B1 | Demonstrated loss of 11β-hydroxylase activity in vitro. nih.gov | Confirms the molecular basis for the accumulation of 11-deoxycortisol, the precursor to 6β-Hydroxy-11-deoxycortisol. |

| A6 cells (Xenopus laevis kidney) | Possess steroid 6β-hydroxylase activity (CYP3A). physiology.org | Demonstrates a potential pathway for the formation of 6β-Hydroxy-11-deoxycortisol from 11-deoxycortisol. |

Emerging Research Areas and Future Directions for 6β Hydroxy 11 Deoxycortisol Research

Discovery of Novel Enzymatic Pathways or Regulatory Factors

The formation of 6β-hydroxy steroids is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4. researchgate.netnih.gov This enzyme is responsible for the 6β-hydroxylation of numerous endogenous steroids, including cortisol and cortisone (B1669442), and is a key pathway in their metabolism. researchgate.netnih.gov Consequently, the conversion of 11-deoxycortisol to 6β-Hydroxy-11-deoxycortisol is also understood to be primarily mediated by CYP3A4. Research into this pathway is crucial, as the ratio of a 6β-hydroxylated metabolite to its parent compound is often used as an endogenous biomarker for CYP3A4 activity. wikipedia.orgnih.gov

Future research is anticipated to focus on identifying other enzymes or novel pathways that may contribute to the formation of 6β-Hydroxy-11-deoxycortisol. This could include investigating other CYP450 isoforms or exploring enzymatic activities in extrahepatic tissues where steroid metabolism is less characterized. For instance, studies on congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency show an accumulation of precursor steroids like 11-deoxycortisol. nih.govnih.gov In such conditions, alternative metabolic pathways, including 6β-hydroxylation, may become more prominent, and identifying the specific enzymes involved is a key area for investigation.

Furthermore, the field of microbial biotechnology has identified numerous bacterial enzymes, especially cytochrome P450 monooxygenases (CYPs/P450s), capable of performing highly specific steroid hydroxylations. researchgate.netresearchgate.net These microbial P450s have significant potential for biocatalysis and could represent novel enzymatic systems for producing 6β-Hydroxy-11-deoxycortisol. nih.gov Research into these microbial enzymes may not only uncover new biochemical pathways but also provide tools for the biotechnological production of valuable steroid molecules. researchgate.net

Development of Innovative Analytical Techniques for Enhanced Resolution and Throughput

The accurate measurement of steroid hormones and their metabolites is fundamental to both clinical diagnostics and research. Historically, immunoassays were widely used but often suffered from a lack of specificity due to cross-reactivity with structurally similar steroids. endocrine-abstracts.orgub.edu Modern analytical chemistry has shifted towards mass spectrometry (MS)-based methods, which offer superior specificity, sensitivity, and the ability to measure multiple analytes simultaneously.

The development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) has revolutionized steroid analysis. ub.edunih.gov These techniques allow for the precise quantification of a panel of steroids, including 11-deoxycortisol and its metabolites, from complex biological matrices like plasma, urine, and dried blood spots. nih.govnih.govnih.gov For instance, LC-HRMS methods have been validated for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol in human urine, providing a comprehensive view of glucocorticoid metabolism. endocrine-abstracts.orgub.edu The application of such high-throughput methods is essential for accurately diagnosing and monitoring disorders of steroidogenesis, such as CAH, where profiles of multiple steroids are more informative than single-analyte measurements. nih.govnih.gov

Future innovations will likely focus on further enhancing the resolution and throughput of these techniques. This includes the development of micro-LC systems that require smaller sample volumes and the application of novel derivatization strategies to improve the sensitivity of detection for low-abundance steroids. ub.edunih.gov These advancements will be critical for exploring the subtle changes in 6β-Hydroxy-11-deoxycortisol levels in various physiological and pathological states.

| Analytical Technique | Principle | Advantages for Steroid Analysis | Reference |

|---|---|---|---|

| Immunoassays (IA) | Antibody-based detection of specific antigens. | High throughput, relatively low cost. | endocrine-abstracts.orgmdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then ionized and detected by mass. | High resolution and sensitivity, established method for steroid profiling. | endocrine-abstracts.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase before tandem mass analysis. | High specificity and sensitivity, allows for simultaneous quantification of multiple steroids without derivatization. | nih.govmdpi.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | LC coupled with a mass analyzer that provides high mass accuracy. | Excellent specificity, reduces interferences, allows for untargeted analysis to identify novel metabolites. | endocrine-abstracts.orgub.edu |

Elucidation of Broader Biological Roles in Unexplored Experimental Systems

The biological function of 6β-Hydroxy-11-deoxycortisol itself is not well understood, with much of the focus being on its utility as a marker for CYP3A4 enzyme activity. wikipedia.org However, steroid metabolites can possess their own biological activities, which may differ from the parent compound. Hydroxylation is a key reaction that increases the polarity of steroids and can significantly alter their biological properties. researchgate.netnih.gov

Future research should aim to elucidate any intrinsic biological roles of 6β-Hydroxy-11-deoxycortisol. This involves moving beyond its function as a simple metabolic byproduct and investigating its potential interactions with nuclear receptors or other cellular targets. Studies could explore its effects in various cell culture models or animal models, particularly those relevant to adrenal disorders or conditions where 11-deoxycortisol levels are elevated. nih.gov For example, investigating its activity in non-classical steroid-responsive tissues could reveal previously unknown functions. A study in sheep adrenals demonstrated a pathway where 11-deoxycortisol can be a precursor to androstenedione (B190577), particularly when 11β-hydroxylase activity is impaired. nih.govresearchgate.net This highlights that precursors can be shunted into alternative metabolic pathways, and the resulting metabolites, such as 6β-Hydroxy-11-deoxycortisol, may play currently unrecognized roles in these disease states.

Integration with Advanced Omics Technologies (e.g., Steroidomics, Metabolomics, Enzymomics)

The advent of "omics" technologies has provided a systems-level view of biology. Steroidomics, a branch of metabolomics, focuses on the comprehensive analysis of the entire steroid complement (the "steroidome") in a biological sample. endocrine-abstracts.org This approach is incredibly powerful for understanding the complex network of steroid biosynthesis and metabolism.

Integrating steroidomics with other omics data, such as genomics and transcriptomics, can provide a more complete picture of steroid-related pathologies. For example, by correlating steroid profiles with genetic data, researchers can better understand the functional consequences of mutations in steroidogenic enzymes like 11β-hydroxylase. nih.gov Metabolomic studies have already begun to associate adrenal steroids, including 11-deoxycortisol, with distinct metabolic profiles in patients with endocrine hypertension. frontiersin.org

Future research will increasingly rely on these integrated approaches. By applying untargeted steroidomics, researchers may identify 6β-Hydroxy-11-deoxycortisol and other novel metabolites in various disease states. endocrine-abstracts.org Combining this with "enzymomics"—the large-scale study of enzyme activities—can link specific metabolic profiles to the functional status of key enzymes like CYP3A4 and CYP11B1. wikipedia.org This multi-omics approach is essential for identifying robust biomarkers and for unraveling the complex regulatory networks that govern steroid pathways. miami.edu

Biotechnological Applications and Synthetic Biology Approaches for Steroid Hydroxylation

The hydroxylation of steroids is a critical step in the synthesis of many pharmaceutical compounds, including anti-inflammatory agents and contraceptives. rsc.orgnih.gov Chemical methods for achieving specific hydroxylations can be challenging, often requiring harsh conditions and resulting in low yields and byproducts. rsc.org Biocatalysis, using whole microorganisms or isolated enzymes, offers a more efficient and environmentally friendly alternative for performing stereo- and regioselective steroid modifications. researchgate.netnih.gov

A significant area of emerging research is the use of synthetic biology to engineer microorganisms for the production of specific hydroxylated steroids. researchgate.net Researchers are identifying and characterizing novel steroid hydroxylases from various sources, particularly fungi and bacteria, and introducing them into microbial hosts like Escherichia coli or Mycolicibacterium smegmatis. nih.govnih.gov These engineered microbes can be designed to convert cheap feedstocks, such as cholesterol or phytosterols, directly into valuable hydroxylated steroid intermediates in a single fermentation step. nih.gov For example, P450 enzymes from microbial sources are being engineered to improve their catalytic efficiency and substrate specificity for steroid hydroxylation. nih.gov

Future work in this area will focus on discovering new enzymes, optimizing microbial production strains through metabolic engineering, and scaling up these bioprocesses for industrial application. researchgate.net The development of a robust biocatalytic system for the specific 6β-hydroxylation of 11-deoxycortisol could provide a streamlined route for the synthesis of this compound for research purposes or as a potential pharmaceutical precursor.

| Microbial System/Enzyme | Steroid Modification | Significance/Application | Reference |

|---|---|---|---|

| CYP105D7 (from Streptomyces avermitilis) | Hydroxylation of various steroids (e.g., testosterone (B1683101), progesterone). | A microbial P450 with broad substrate specificity, engineered for enhanced conversion rates. Potential biocatalyst. | nih.gov |

| Fungal Peroxygenases (UPOs) | Stereo- and regio-selective oxidation (hydroxylation, epoxidation) of steroids. | Offers advantages for specific C-H bond activation under mild conditions. | nih.govrsc.org |

| Rhizopus oryzae 11α-hydroxylase | 11α-hydroxylation of progesterone (B1679170). | Used in recombinant M. smegmatis to produce 11α-hydroxylated synthons from sterols in a single step. | nih.gov |

| Bacterial P450s (e.g., from Bacillus megaterium) | Regio- and stereospecific hydroxylation of steroids at various positions. | Key enzymes for the industrial production of hydroxylated steroid derivatives. | researchgate.netresearchgate.net |

Q & A

Q. What validated analytical methods are recommended for quantifying 6β-Hydroxy-11-deoxycortisol in serum, and how do their specificities compare?

Liquid chromatography (HPLC) and radioimmunoassay (RIA) are widely used. HPLC offers high specificity by separating cortisol and 11-deoxycortisol in a single serum sample, with analytical recoveries of 96% (cortisol) and 105% (11-deoxycortisol) and interassay variability <5% . RIA, while rapid, may yield inflated cortisol values post-metyrapone due to cross-reactivity with metabolites, unlike HPLC . For parallel measurement, direct plasma analysis using heat-inactivated cortisol-binding proteins and ammonium sulfate separation minimizes cross-reactivity .

Q. How does 6β-Hydroxy-11-deoxycortisol aid in diagnosing adrenal enzyme deficiencies?

Elevated 11-deoxycortisol (S) levels after metyrapone administration indicate impaired 11β-hydroxylase activity, distinguishing 11β-hydroxylase deficiency (11βOHD) from 21-hydroxylase deficiency (21OHD). In 21OHD, 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol (21DF) are elevated, while S remains normal. Conversely, 11βOHD patients show elevated S and suppressed cortisol . Simultaneous measurement of 17OHP, 21DF, and S via HPLC or RIA (post-purification) is critical for accurate diagnosis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between RIA and HPLC in quantifying post-metyrapone cortisol and 11-deoxycortisol?

Post-metyrapone, RIA may overestimate cortisol by 50–90% due to cross-reactivity with metabolites like 6β-Hydroxy-11-deoxycortisol. HPLC avoids this by chromatographic separation. To validate RIA results, confirmatory HPLC or tandem mass spectrometry (LC-MS/MS) is recommended. Additionally, antibody specificity testing against structurally similar steroids is essential during assay development .

Q. What experimental considerations support the use of 6β-Hydroxy-11-deoxycortisol as a probe for cytochrome P450 3A (CYP3A) activity?

Cortisol 6β-hydroxylation clearance correlates with CYP3A activity, validated via in vivo phenotyping. Studies should include:

- Dose timing : Administer metyrapone to block endogenous cortisol synthesis, ensuring 6β-Hydroxy-11-deoxycortisol reflects CYP3A-specific metabolism.

- Pharmacokinetic modeling : Use stable isotope-labeled tracers to isolate hepatic vs. extrahepatic contributions.

- Inter-individual variability : Account for genetic polymorphisms (e.g., CYP3A5*3) and enzyme induction/inhibition .

Q. How should researchers design experiments to differentiate 21OHD from 11βOHD using steroid panels?

- Steroid panel : Measure 17OHP, 21DF, and S 48 hours after glucocorticoid withdrawal.

- Statistical thresholds : Establish reference ranges (e.g., 21OHD: 17OHP >217 ng/dL, 21DF >39 ng/dL; 11βOHD: S >95th percentile of controls).

- Multivariate analysis : Use ROC curves to optimize diagnostic cutoffs, considering overlaps in steroid levels .

Q. What protocols ensure reliable sample preparation and storage for 6β-Hydroxy-11-deoxycortisol analysis?

- Extraction : Use methylene chloride for serum steroid extraction to minimize matrix interference .

- Storage : Store samples at -80°C with protease inhibitors to prevent degradation.

- Safety : Follow OSHA guidelines for handling hazardous solvents (e.g., methylene chloride) and use respiratory protection during prolonged exposure .

Q. How should conflicting data in steroidogenesis studies involving 6β-Hydroxy-11-deoxycortisol be interpreted?

- Source identification : Check for assay cross-reactivity (e.g., RIA vs. HPLC) or pre-analytical factors (e.g., incomplete metyrapone suppression).

- Pathway modeling : Use isotopomer analysis or tracer studies to distinguish parallel pathways (e.g., 11βHSD1 vs. CYP3A activity).

- Clinical correlation : Pair biochemical data with genotyping (e.g., CYP11B1 mutations) to resolve ambiguous cases .

Methodological Guidelines

- Data reporting : Follow CONSORT guidelines for clinical studies, detailing sample size calculations, dropout rates, and interim analyses .

- Statistical rigor : Apply multivariate regression to adjust for confounders (e.g., age, sex) in steroid level comparisons .

- Ethical compliance : Ensure IRB approval and adherence to the Declaration of Helsinki for human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.